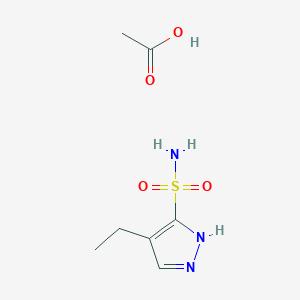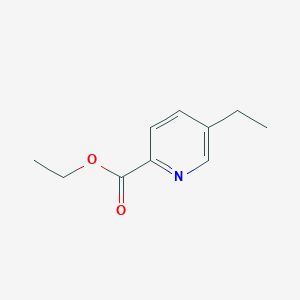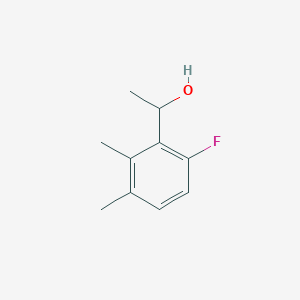
(2R)-Thiomorpholine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-Thiomorpholine-2-carboxylic acid is a sulfur-containing heterocyclic compound with a thiomorpholine ring structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-Thiomorpholine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a thiol-containing carboxylic acid derivative. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions: (2R)-Thiomorpholine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The hydrogen atoms on the ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation may involve alkyl halides in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or alkylated thiomorpholine derivatives.
科学研究应用
(2R)-Thiomorpholine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of (2R)-Thiomorpholine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfur atom in the thiomorpholine ring can form bonds with metal ions, making it a useful ligand in coordination chemistry. Additionally, its carboxylic acid group can participate in hydrogen bonding and other interactions, influencing its biological activity.
相似化合物的比较
(2R)-Pipecolic acid: A similar compound with a nitrogen atom in place of sulfur.
(2R)-2-Amino-3-hydroxypropanoic acid: Another related compound with an amino and hydroxyl group.
Uniqueness: (2R)-Thiomorpholine-2-carboxylic acid is unique due to the presence of a sulfur atom in its ring structure, which imparts distinct chemical properties and reactivity compared to its nitrogen-containing analogs. This uniqueness makes it valuable in specific applications where sulfur chemistry is advantageous.
属性
分子式 |
C5H9NO2S |
|---|---|
分子量 |
147.20 g/mol |
IUPAC 名称 |
(2R)-thiomorpholine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1 |
InChI 键 |
ATOPRCUIYMBWLH-SCSAIBSYSA-N |
手性 SMILES |
C1CS[C@H](CN1)C(=O)O |
规范 SMILES |
C1CSC(CN1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13910045.png)

![[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13910050.png)







![2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine](/img/structure/B13910093.png)


